![molecular formula C25H21FN2O4 B5492745 N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine](/img/structure/B5492745.png)
N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine, also known as BFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BFA belongs to the class of compounds known as peptidomimetics, which are synthetic compounds designed to mimic the structure and function of peptides. In
Mechanism of Action
N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine works by binding to specific enzymes and receptors in the body, thereby modulating their activity. In cancer cells, N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine induces apoptosis by activating the caspase pathway, which is responsible for the programmed cell death. In the brain, N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and other physiological processes.
Biochemical and Physiological Effects:
N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine has been shown to have a wide range of biochemical and physiological effects, depending on the target enzyme or receptor. In cancer cells, N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine induces apoptosis and inhibits cell growth. In the brain, N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine modulates the activity of neurotransmitters, leading to changes in mood, behavior, and other physiological processes. N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine has also been shown to have anti-inflammatory and antioxidant effects, which may have implications for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine in lab experiments is its high potency and specificity, which allows for precise modulation of target enzymes and receptors. However, N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine is also highly toxic and can have off-target effects, which may complicate data interpretation. Additionally, N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine is a synthetic compound that may not fully mimic the structure and function of endogenous peptides, which may limit its applicability in certain studies.
Future Directions
There are many future directions for N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine research, including the development of new drugs that target specific enzymes and receptors, the identification of new biochemical and physiological effects, and the exploration of its potential applications in various fields. Additionally, further studies are needed to fully understand the mechanism of action and the potential side effects of N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine, which may inform its clinical use in the future.
In conclusion, N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its high potency and specificity make it a valuable tool for studying the role of enzymes and receptors in various physiological processes. However, its toxicity and off-target effects must be carefully considered in the design and interpretation of lab experiments. Further research is needed to fully understand the potential of N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine in drug discovery, cancer research, and neuroscience.
Synthesis Methods
The synthesis of N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine involves a multistep process that requires expertise in organic chemistry. The first step involves the synthesis of 4-fluorocinnamic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with N-benzoylphenylalanine to form the N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine molecule.
Scientific Research Applications
N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine has been extensively studied for its potential applications in various fields, including drug discovery, cancer research, and neuroscience. In drug discovery, N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine has been used as a lead compound in the development of new drugs that target specific enzymes and receptors. In cancer research, N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In neuroscience, N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine has been used to study the role of certain neurotransmitters in the brain.
properties
IUPAC Name |
2-[[(E)-2-benzamido-3-(4-fluorophenyl)prop-2-enoyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O4/c26-20-13-11-18(12-14-20)15-21(27-23(29)19-9-5-2-6-10-19)24(30)28-22(25(31)32)16-17-7-3-1-4-8-17/h1-15,22H,16H2,(H,27,29)(H,28,30)(H,31,32)/b21-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGIHOUIQZNXJX-RCCKNPSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(=CC2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)/C(=C\C2=CC=C(C=C2)F)/NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.